Product packaging for 5-(Difluoromethyl)-6-fluoronicotinic acid(Cat. No.:CAS No. 1804756-53-3)

5-(Difluoromethyl)-6-fluoronicotinic acid

Cat. No.: B2847971
CAS No.: 1804756-53-3
M. Wt: 191.109
InChI Key: MSUPQVFRGKYCDO-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-6-fluoronicotinic acid (CAS 1804756-53-3) is a fluorinated heterocyclic compound serving as a versatile building block in medicinal chemistry and pharmaceutical research. With the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol, this nicotinic acid derivative features a difluoromethyl group at the 5-position and a fluorine atom at the 6-position of the pyridine ring . The strategic incorporation of fluorine atoms is a well-established method for fine-tuning the properties of potential drug candidates . Fluorine can significantly influence a molecule's physicochemical characteristics, including its metabolic stability, lipophilicity, and membrane permeability, making it a crucial feature in modern drug design . Fluorinated heterocycles, particularly fluorinated pyridines, are recurrent motifs in many recently FDA-approved pharmaceuticals, underlining their high value in developing new therapeutic agents with various biological activities . As a multifunctional scaffold, this compound is designed for use in research applications such as the synthesis of novel active compounds and as a precursor for further chemical exploration. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F3NO2 B2847971 5-(Difluoromethyl)-6-fluoronicotinic acid CAS No. 1804756-53-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(difluoromethyl)-6-fluoropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-5(9)4-1-3(7(12)13)2-11-6(4)10/h1-2,5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUPQVFRGKYCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Difluoromethyl 6 Fluoronicotinic Acid and Analogues

Strategic Approaches to Introduce Difluoromethyl Moieties onto Pyridine (B92270) Cores

The incorporation of a difluoromethyl (CHF2) group onto a pyridine ring is a key step in the synthesis of the target compound and its analogues. This transformation requires robust and regioselective methodologies.

Development of Novel Difluoromethylation Reagents and Protocols

The development of effective difluoromethylating agents has been crucial for advancing the synthesis of difluoromethylated heterocycles. rsc.org Historically, the introduction of the CHF2 group was challenging due to the instability and hazardous nature of early reagents. rsc.org Significant progress has been made with the advent of more stable and user-friendly reagents.

One notable reagent is zinc difluoromethanesulfinate (Zn(SO2CF2H)2), an air-stable, free-flowing white powder that can be used for the direct difluoromethylation of various substrates, including nitrogen-containing heteroarenes, via a radical process. researchgate.netthieme-connect.com This reagent offers mild, operationally simple, and scalable conditions. Other important reagents include difluoromethyl heteroaryl-sulfones, which have been widely used in photoredox catalyzed C–H difluoromethylation processes. mdpi.com Additionally, difluoromethyltriphenylphosphonium bromide has been employed as a CHF2 radical precursor in visible light-mediated reactions. nih.gov The development of these reagents has expanded the toolkit available to chemists for synthesizing difluoromethylated compounds.

Recent innovations in reagent development are summarized in the table below:

Reagent NameChemical FormulaKey Features
Zinc difluoromethanesulfinateZn(SO2CF2H)2Air-stable, solid, suitable for radical processes. researchgate.netthieme-connect.com
Difluoromethyl benzothiazolyl-sulfoneC8H5F2NO2S2Used in photoredox catalyzed C–H difluoromethylation. mdpi.com
Difluoromethyltriphenylphosphonium bromideC19H16BrF2PCHF2 radical precursor for visible light-mediated reactions. nih.gov
S-(difluoromethyl)diarylsulfonium tetrafluoroborateNot specifiedElectrophilic difluoromethylating reagent. researchgate.net

Regioselective Functionalization Techniques for Pyridine Derivatives

Achieving the desired regiochemistry during the functionalization of the pyridine ring is a significant synthetic hurdle. The electronic nature of the pyridine core typically directs functionalization to the ortho- and para-positions. researchgate.net However, recent advancements have enabled more precise control over the site of reaction.

One powerful strategy involves the temporary dearomatization of the pyridine ring. For instance, pyridines can be converted into electron-rich oxazino-pyridine intermediates. nih.govthieme-connect.com These intermediates can then undergo regioselective electrophilic functionalization. This dearomatization-rearomatization sequence allows for the introduction of substituents at positions that are otherwise difficult to access. nih.gov Specifically, this approach has been successfully applied to achieve meta-C-H-difluoromethylation of pyridines through a radical process. nih.gov The selectivity can be switched to the para-position by converting the oxazino-pyridine to the corresponding pyridinium (B92312) salt under acidic conditions. nih.govresearchgate.net

Other regioselective methods include directed metalation and halogen/metal exchange reactions. znaturforsch.com These techniques utilize directing groups to guide the metalation to a specific position on the pyridine ring, which can then be functionalized by reacting with an electrophile. For example, a tosyloxy substituent at the 2-position of a 3,5-dibromopyridine (B18299) derivative can direct a highly regioselective bromine-magnesium exchange at the 3-position. rsc.org

Radical Chemistry in the Synthesis of Difluoromethylated Heterocycles

Radical-based methods have become increasingly important for the synthesis of difluoromethylated heterocycles due to their mild reaction conditions and high functional group tolerance. rsc.orgrsc.org These methods typically involve the generation of a difluoromethyl radical (•CF2H), which then adds to the heterocyclic core.

A variety of radical precursors and initiation methods have been developed. For example, the photoredox-catalyzed C–H difluoromethylation of heteroarenes using difluoromethyl heteroaryl-sulfones has been demonstrated to be an effective method. mdpi.com Visible light-mediated intramolecular oxy-difluoromethylation has also been used to synthesize a range of CHF2-containing heterocycles. nih.gov The choice of the radical source is critical, as the electrophilicity of the difluoromethyl radical can be tuned by the presence of an electron-withdrawing auxiliary group. researchgate.net The use of dual-active-centered covalent organic frameworks as photocatalysts has also been shown to promote the direct C–H difluoromethylation of heterocycles. acs.org

Precision Fluorination Techniques for Pyridine Carboxylic Acids

The introduction of a fluorine atom onto the pyridine ring, particularly in the presence of other functional groups like a carboxylic acid and a difluoromethyl group, requires highly selective fluorination methods.

Nucleophilic Aromatic Substitution (SNAr) in Fluoropyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine into aromatic rings, including pyridine. youtube.com This reaction involves the displacement of a leaving group on the aromatic ring by a nucleophilic fluoride (B91410) source. The success of an SNAr reaction is highly dependent on the electronic nature of the pyridine ring and the position of the leaving group. youtube.com The presence of electron-withdrawing groups and the nitrogen atom in the pyridine ring activates the ring towards nucleophilic attack. mdpi.com

A combination of C-H bond fluorination followed by SNAr has been developed for the late-stage functionalization of multisubstituted pyridines. nih.gov This two-step process allows for the installation of a fluorine atom, which can then be displaced by various nucleophiles under mild conditions. nih.gov

Optimization of Leaving Groups and Reaction Conditions

The efficiency of SNAr reactions is heavily influenced by the nature of the leaving group and the reaction conditions. For the synthesis of fluoropyridines, common leaving groups include halogens (such as chlorine) and nitro groups. mdpi.comuark.edu The nitro group is a particularly effective leaving group in nucleophilic aromatic substitutions on pyridine rings. mdpi.com

Optimization of reaction conditions, such as the choice of fluoride source, solvent, and temperature, is crucial for achieving high yields. For instance, the nucleophilic aromatic substitution of a nitro group in methyl 3-nitropyridine-4-carboxylate with cesium fluoride in dry DMSO has been shown to proceed efficiently. mdpi.com In the context of radiolabeling with fluorine-18 (B77423), the use of activated K[18F]F-K222 complex has been evaluated for the fluorination of 2-substituted pyridine rings. researchgate.netepa.gov Studies have shown that even with electron-donating groups like methyl and methoxy (B1213986) present, SNAr can proceed efficiently on 2-nitropyridines. researchgate.netepa.gov

The following table summarizes key parameters for optimizing SNAr reactions for the synthesis of fluoropyridines:

ParameterOptions and Considerations
Leaving Group -Cl, -Br, -NO2. The nitro group is often a very good leaving group. mdpi.com
Fluoride Source CsF, KF, K[18F]F-K222 complex. mdpi.comresearchgate.netepa.gov
Solvent Aprotic polar solvents such as DMSO, DMF. mdpi.comuark.edu
Temperature Varies depending on the substrate and reagents, often elevated temperatures are required. researchgate.netepa.gov
Activating Groups Electron-withdrawing groups ortho or para to the leaving group enhance reactivity. The pyridine nitrogen itself acts as an activating group. mdpi.com
Role of Solvents and Additives in Fluorination Efficiency

The efficiency and selectivity of fluorination reactions are profoundly influenced by the choice of solvent and the presence of additives. In the synthesis of fluorinated nicotinic acid derivatives, these factors play a critical role in modulating the reactivity of the fluorinating agent and the substrate.

Polar aprotic solvents such as acetonitrile (B52724), DMF, and DMSO are commonly employed in nucleophilic fluorination reactions. nih.gov These solvents are effective at solvating the cation of the fluoride salt, thereby increasing the nucleophilicity of the "naked" fluoride anion. For electrophilic fluorination reactions using reagents like Selectfluor, acetonitrile is a preferred solvent as it is relatively inert to the highly reactive fluorinating agent and provides good solubility for both the substrate and the reagent. nih.gov In contrast, protic solvents can decrease the efficiency of nucleophilic fluorination by forming strong hydrogen bonds with the fluoride ion, which reduces its nucleophilicity.

Additives are often used to enhance the rate and selectivity of fluorination reactions. For instance, in electrophilic fluorination of sensitive substrates, bases may be added to neutralize the acidic byproducts that can lead to decomposition of the starting material or product. Research has also explored the use of various additives to improve the efficiency of copper-mediated fluorination of arylboronic acids, with certain additives enhancing the reaction yield.

The following table summarizes the effects of different solvents and additives on fluorination reactions relevant to the synthesis of fluorinated pyridine derivatives.

Table 1: Influence of Solvents and Additives on Fluorination Reactions

Fluorination TypeReagentSubstrate TypeSolventAdditiveEffect on Efficiency/Selectivity
ElectrophilicSelectfluor1,2-DihydropyridinesAcetonitrileNoneAcetonitrile was found to be the optimal solvent for the preparation of 3-fluoro-3,6-dihydropyridines. nih.gov
ElectrophilicSelectfluorImidazo[1,2-a]pyridinesWaterDMAPThe presence of DMAP in an aqueous medium led to monofluorinated products in moderate to good yields. nih.gov
NucleophilicKF5,6-DichloronicotinateDMFNoneDMF facilitated the fluoride-chloride exchange to produce methyl 5-chloro-6-fluoronicotinate.
DifluoromethylationBrCF2COOEtPyridinesAcetonitrileNoneThe reaction proceeds via N-alkylation followed by hydrolysis and decarboxylation. researchgate.net

Electrophilic Fluorination Strategies for Pyridine Systems

Electrophilic fluorination is a key strategy for the introduction of fluorine atoms onto electron-rich aromatic systems, including pyridine derivatives. One of the most widely used and versatile electrophilic fluorinating agents is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor.

The direct fluorination of the pyridine ring can be challenging due to its electron-deficient nature. However, the fluorination of activated pyridine precursors, such as dihydropyridines, offers a viable route to fluorinated pyridines. For example, the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor yields 3-fluoro-3,6-dihydropyridines. nih.gov These intermediates can then be converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride under mild conditions. nih.gov This approach has been successfully applied to synthesize methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates. nih.gov

The reaction conditions for electrophilic fluorination of pyridine systems with Selectfluor are typically mild. The reaction is often carried out in acetonitrile at temperatures ranging from 0 °C to room temperature. nih.gov The choice of solvent is crucial, as some solvents can react with Selectfluor. nih.gov The following table provides examples of electrophilic fluorination of pyridine precursors.

Table 2: Electrophilic Fluorination of Pyridine Precursors with Selectfluor

PrecursorProductSolventTemperature (°C)Yield (%)
1,2-Dihydropyridine derivative3-Fluoro-3,6-dihydropyridine derivativeAcetonitrile0 to RTNot specified
3-Fluoro-2-methyl-5-nitro-3,6-dihydropyridineMethyl 2-(fluoromethyl)-5-nitro-6-arylnicotinateAcetonitrileNot specifiedNot specified
Imidazo[1,2-a]pyridine3-Fluoroimidazo[1,2-a]pyridineWaterNot specifiedModerate to good

Radiochemical Fluorination for Positron Emission Tomography (PET) Precursors

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (¹⁸F). The development of ¹⁸F-labeled nicotinic acid derivatives is of great interest for the imaging of various biological targets, including nicotinic acetylcholine (B1216132) receptors. researchgate.net

¹⁸F-Labeling of Nicotinic Acid Derivatives for Tracer Synthesis

The introduction of ¹⁸F into nicotinic acid derivatives is typically achieved through nucleophilic substitution, where a suitable leaving group on the pyridine ring is displaced by [¹⁸F]fluoride. The efficiency of this labeling reaction is highly dependent on the nature of the precursor and the reaction conditions. To facilitate the nucleophilic attack, the pyridine ring is often activated with an electron-withdrawing group.

A common strategy involves the use of a prosthetic group, which is a small molecule that is first radiolabeled with ¹⁸F and then conjugated to the target molecule. medchemexpress.comresearchgate.net An example of such a prosthetic group derived from nicotinic acid is 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP). china-glyphosate.com This prosthetic group can be synthesized in a one-step reaction from a trimethylammonium precursor and subsequently used to label biomolecules. china-glyphosate.com

The following table summarizes key aspects of ¹⁸F-labeling of nicotinic acid derivatives.

Table 3: ¹⁸F-Labeling of Nicotinic Acid Derivatives for PET

Precursor¹⁸F-Labeled ProductLabeling MethodKey Features
Trimethylammonium nicotinic acid tetrafluorophenyl ester6-[¹⁸F]Fluoronicotinic acid 2,3,5,6-tetrafluorophenyl esterNucleophilic substitutionOne-step synthesis of the prosthetic group. china-glyphosate.com
Nicotinic acid N-hydroxysuccinimide ester precursor6-[¹⁸F]SFPyFluorination on Sep-PakAllows for rapid automated synthesis.
Arylboronic acid pinacol (B44631) ester of nicotinic acid derivative¹⁸F-Fluoronicotinic acid derivativeCopper-mediated ¹⁸F-fluorinationOne-step synthesis of prosthetic groups. nih.gov
Prosthetic Group Development and Conjugation Chemistry

Prosthetic groups, also known as bifunctional labeling agents, are essential tools for the ¹⁸F-labeling of sensitive biomolecules like peptides and proteins under mild conditions. medchemexpress.com These small molecules contain a reactive functional group for conjugation to the biomolecule and a site for the introduction of ¹⁸F.

For nicotinic acid-based PET tracers, prosthetic groups such as 6-[¹⁸F]fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) and nicotinic acid N-hydroxysuccinimide ester (6-[¹⁸F]SFPy) have been developed. china-glyphosate.comgoogle.com These prosthetic groups are activated esters that readily react with primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine (B10760008) residue) to form stable amide bonds. google.com

The conjugation reaction is typically carried out in a suitable organic solvent or a mixture of organic and aqueous solvents at mild temperatures (e.g., 40-50 °C) for a short duration (e.g., 10 minutes). google.com The choice of the prosthetic group and the conjugation conditions are optimized to ensure high labeling efficiency and preservation of the biological activity of the target molecule.

The table below provides examples of prosthetic groups used for ¹⁸F-labeling and their conjugation chemistry.

Table 4: Prosthetic Groups for ¹⁸F-Labeling and Conjugation

Prosthetic GroupReactive MoietyTarget Functional GroupConjugation Product
6-[¹⁸F]Fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP)Activated esterPrimary amineAmide
Nicotinic acid N-hydroxysuccinimide ester (6-[¹⁸F]SFPy)Activated esterPrimary amineAmide
N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)Activated esterPrimary amineAmide
4-[¹⁸F]Fluorobenzaldehyde ([¹⁸F]FBA)AldehydeAmineImine (followed by reduction)
N-[2-(4-Fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM)MaleimideThiolThioether

Convergent and Divergent Synthetic Routes for 5-(Difluoromethyl)-6-fluoronicotinic Acid Scaffolds

The synthesis of complex molecules like this compound can be approached through either convergent or divergent strategies. A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then joined together in the later stages. A divergent synthesis starts from a common intermediate that is diversified to produce a range of analogues.

Multi-Step Synthesis from Precursors (e.g., 2,6-Dichloro-5-fluoronicotinic Acid)

While a specific multi-step synthesis of this compound starting directly from 2,6-dichloro-5-fluoronicotinic acid is not extensively detailed in the reviewed literature, the synthesis of analogous fluorinated nicotinic acids often involves the functionalization of dihalo- or polyhalo-pyridine precursors.

A plausible convergent approach would involve the selective introduction of the difluoromethyl group at the 5-position and the exchange of the chloro group at the 6-position with fluorine. The synthesis of the precursor, 2,6-dichloro-5-fluoronicotinic acid itself, can be achieved from simpler starting materials.

The introduction of a difluoromethyl group onto a pyridine ring can be accomplished through various methods, including radical difluoromethylation using reagents like sodium difluoromethanesulfinate (CF₂HSO₂Na). The selective functionalization of a dihalopyridine precursor would require careful control of reaction conditions to achieve the desired regioselectivity.

The following table outlines a conceptual multi-step sequence for the synthesis of fluorinated nicotinic acids from dihalo precursors, highlighting the types of reactions that would be involved.

Table 5: Conceptual Synthetic Steps from Dihalo-Nicotinic Acid Precursors

Starting MaterialIntermediateTarget ScaffoldKey Transformation(s)
2,6-Dihalo-5-substituted-nicotinic acid2-Halo-5-(difluoromethyl)-6-substituted-nicotinic acidThis compound1. Selective difluoromethylation at C5. 2. Nucleophilic aromatic substitution (SNAr) of the halogen at C6 with fluoride.
2,6-Dichloro-5-fluoronicotinic acid2-Chloro-5-formyl-6-fluoronicotinic acidThis compound1. Selective formylation at C5. 2. Deoxyfluorination of the formyl group to a difluoromethyl group.
Carboxylic Acid Activation and Amide Formation

The conversion of the carboxylic acid moiety in this compound and its analogues into amides is a fundamental transformation. This process typically begins with the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.

Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which convert the carboxylic acid to a more reactive acyl chloride. Alternatively, carbodiimide (B86325) reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used, often in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction and minimize side products. The activated carboxylic acid derivative then readily reacts with a primary or secondary amine to form the corresponding amide bond.

Recent advancements have focused on developing milder and more efficient coupling reagents. For instance, the use of 2-pyridinesulfonyl fluoride has been reported for the deoxyfluorinated amidation of carboxylic acids, proceeding through an in situ generated acyl fluoride intermediate under mild conditions rsc.org. Formamide-catalyzed activation of carboxylic acids using cost-effective reagents like trichlorotriazine (B8581814) (TCT) has also emerged as a versatile method for amide bond formation rsc.org.

The table below summarizes various reagents used for the activation of carboxylic acids and subsequent amide formation.

Activating Reagent/SystemAdditive(s)Key Features
Thionyl chloride (SOCl₂) / Oxalyl chloride ((COCl)₂)NoneForms highly reactive acyl chlorides.
DCC / EDCNHS / HOBtMilder conditions, reduces racemization.
2-Pyridinesulfonyl fluorideNoneIn situ generation of acyl fluoride. rsc.org
Trichlorotriazine (TCT)Formylpyrrolidine (FPyr)Cost-effective and scalable. rsc.org
Pyridine Ring Construction and Annulation Strategies

The construction of the substituted pyridine ring is a cornerstone of synthesizing analogues of this compound. Annulation strategies, which involve the formation of a ring onto a pre-existing structure, are particularly powerful.

One-pot, multi-component reactions offer an efficient pathway to highly substituted pyridines. For example, a four-component annulation of aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium (B1175870) acetate (B1210297) can yield tetraarylpyridines under solvent-free and additive-free conditions acs.org. Another versatile approach involves the cascade annulation of isopropene derivatives, using them as C3 synthons with an ammonium source, to construct diverse substituted pyridines nih.govacs.org.

Pyrones can also serve as valuable precursors in pyridine synthesis through remodeling strategies, leading to the formation of N-fused heterocycles researchgate.net. Additionally, self-[3+2] annulation reactions of pyridinium salts have been developed to synthesize N-indolizine-substituted pyridine-2(1H)-ones under mild, catalyst-free conditions rsc.org. These methods provide access to a wide array of pyridine scaffolds that can be further functionalized.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the pyridine ring, enabling the introduction of various substituents with high precision. These reactions are crucial for the synthesis of complex analogues of this compound.

The Suzuki cross-coupling reaction, which couples an organoboron compound with a halide or triflate, is widely used. For instance, palladium-catalyzed Suzuki coupling has been successfully applied to benzylic and unactivated aliphatic fluorides, showcasing the versatility of C-F bond activation in forming new carbon-carbon bonds nih.gov. This is particularly relevant for the functionalization of fluorinated pyridine rings.

Other palladium-catalyzed reactions include the direct C-H functionalization of the pyridine ring. A notable example is the arylation of nicotinic and isonicotinic acid derivatives at the 3- and 4-positions, which has been achieved using a Pd(0)/PR₃ catalyst system with aryl bromides nih.gov. This method circumvents the need for pre-halogenated substrates, offering a more atom-economical approach.

Furthermore, palladium catalysis can be employed in cascade reactions, such as the cross-coupling/cycloisomerization of propargyl carbonates with organoboronic acids to synthesize functionalized indolizines rsc.org. The cross-coupling of aryl fluorides with N-tosylhydrazones via C-F bond activation and migratory insertion of a palladium carbene represents another innovative application rsc.org.

The following table highlights different palladium-catalyzed cross-coupling strategies for pyridine functionalization.

Reaction TypeCoupling PartnersCatalyst SystemKey Application
Suzuki CouplingOrganoboron compounds and alkyl/aryl fluoridesPd(0) complexes with phosphine (B1218219) ligandsC-C bond formation via C-F activation. nih.gov
Direct C-H ArylationPyridine derivatives and aryl bromidesPd(0)/PR₃Functionalization without pre-activation. nih.gov
Cross-Coupling/ CycloisomerizationPropargyl carbonates and organoboronic acidsPd(0) catalystSynthesis of fused pyridine systems. rsc.org
Coupling with N-tosylhydrazonesAryl fluorides and N-tosylhydrazonesPd catalystC-C bond formation via C-F activation. rsc.org

Derivatization of Pre-functionalized Pyridine Intermediates

The synthesis of this compound and its analogues often relies on the strategic derivatization of pre-functionalized pyridine intermediates. This approach allows for the late-stage introduction of key functional groups, providing flexibility and efficiency in the synthetic route.

A common strategy involves the nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing good leaving groups, such as chlorine or fluorine atoms. For example, methyl 5,6-dichloronicotinate can be converted to methyl 5-chloro-6-fluoronicotinate through a fluoride-chloride exchange reaction uark.edu. The reactivity of halopyridines towards nucleophilic substitution is well-documented and is a cornerstone of pyridine chemistry uark.edu.

The introduction of the difluoromethyl group can be achieved through various methods. One approach involves the transformation of an existing functional group. For instance, a carboxylic acid can be converted to a difluoromethyl group, although this is a challenging transformation. More commonly, a difluoromethyl-containing building block is introduced onto the pyridine ring via cross-coupling reactions.

The functionalization of pyridine N-oxides is another powerful strategy. Activation of the N-oxide allows for nucleophilic additions at the C2 and C4 positions, which can then be followed by further transformations to install the desired substituents nih.govacs.org.

Advanced Oxidation Chemistry for Carboxylic Acid Formation

The formation of the carboxylic acid group at the 3-position of the pyridine ring is a critical step in the synthesis of this compound. Advanced oxidation chemistry provides several methods to achieve this transformation from various precursors.

A classic method for generating a carboxylic acid on a pyridine ring is the oxidation of an alkyl group, typically a methyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are effective for this purpose. For example, 2-fluoro-5-methylpyridine (B1304807) can be oxidized to 6-fluoronicotinic acid using KMnO₄ in the presence of a base chemicalbook.com.

Another approach involves the oxidation of fused-ring pyridine compounds. Nicotinic acid and other pyridine carboxylic acids can be prepared by the oxidation of quinoline (B57606) or other fused-ring systems using nitric acid at high temperatures and pressures google.com.

The use of hydrogen peroxide as a "green" oxidant, often in the presence of a catalyst, is an increasingly popular method. For instance, the oxidation of nicotine (B1678760) to nicotinic acid can be achieved using hydrogen peroxide jetir.org. Catalytic systems, such as those based on Preyssler's anion, have been studied for the N-oxidation of pyridine carboxylic acids using hydrogen peroxide, which can also lead to decarboxylation depending on the substrate researchgate.net.

The table below provides an overview of different oxidation methods for carboxylic acid formation on a pyridine ring.

Precursor Functional GroupOxidizing Agent/SystemConditions
Methyl groupPotassium permanganate (KMnO₄) / KOHHeating in aqueous solution. chemicalbook.com
Fused Aromatic Ring (e.g., Quinoline)Nitric Acid (HNO₃)High temperature and pressure. google.com
Pyrrolidine ring (in Nicotine)Hydrogen Peroxide (H₂O₂)Heating. jetir.org

Structural Modifications and Derivatization Strategies for 5 Difluoromethyl 6 Fluoronicotinic Acid

Synthesis and Evaluation of Positional Isomers of Difluoromethylfluoronicotinic Acids

The precise placement of substituents on an aromatic ring can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The synthesis and comparative evaluation of positional isomers are therefore critical steps in lead optimization. For difluoromethylfluoronicotinic acid, several positional isomers exist where the difluoromethyl and fluoro groups occupy different positions on the nicotinic acid core.

The synthesis of these isomers typically involves multi-step sequences starting from appropriately substituted pyridine (B92270) precursors. The evaluation of these isomers is a comparative process to identify the most promising substitution pattern for a given biological target. Research on related heterocyclic isomers, such as N-thienylcarboxamides, has demonstrated that different positional arrangements can lead to significant variations in biological activity. nih.gov For instance, evaluation often includes a tiered approach:

In vitro Assays: Direct assessment of activity against a purified enzyme or receptor. For example, studies comparing isomers of other compounds have shown significant differences in their inhibitory concentrations (IC50) against target enzymes. nih.gov

Cell-based Assays: Evaluation of efficacy in a cellular context to account for factors like cell permeability.

Physicochemical Profiling: Measurement of properties such as lipophilicity (LogP), aqueous solubility, and metabolic stability in liver microsomes.

Table 1: Hypothetical Comparative Evaluation of Difluoromethylfluoronicotinic Acid Isomers

IsomerTarget Binding Affinity (Ki, nM)Cell Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min)
5-(CHF₂)-6-F-Data Point 1Data Point AData Point X
6-(CHF₂)-5-F-Data Point 2Data Point BData Point Y
4-(CHF₂)-5-F-Data Point 3Data Point CData Point Z

This table is illustrative, representing the types of comparative data generated in such studies.

Exploration of N-Substituted and C-Substituted Nicotinamide (B372718) Analogues

The carboxylic acid moiety of 5-(difluoromethyl)-6-fluoronicotinic acid is a prime handle for derivatization, most commonly through the formation of amide bonds to yield nicotinamide analogues. This strategy allows for the introduction of a wide array of substituents, enabling the exploration of diverse chemical space and the modulation of properties like hydrogen bonding capacity, lipophilicity, and molecular weight.

The general synthetic route involves a two-step process:

Activation of the Carboxylic Acid: The nicotinic acid is converted into a more reactive intermediate. Common methods include transformation into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or formation of an active ester.

Amide Coupling: The activated acid derivative is then reacted with a primary or secondary amine (R¹R²NH) to form the corresponding N-substituted nicotinamide.

This approach has been successfully used to synthesize a variety of nicotinamide derivatives with biological activity. For example, a series of N-(1H-pyrazol-5-yl)nicotinamide derivatives were synthesized and showed promising fungicidal activity. nih.gov Similarly, 2-(arylamino)-6-(trifluoromethyl)nicotinic acids have been converted into a wide range of amide derivatives and evaluated as potential therapeutic agents. mdpi.com The diversity of commercially available amines allows for the creation of large libraries of analogues for high-throughput screening.

Table 2: Examples of N-Substituted Nicotinamide Analogues

Amine MoietyResulting Derivative StructurePotential Interactions
BenzylamineN-benzyl-5-(difluoromethyl)-6-fluoronicotinamidePi-stacking, hydrophobic interactions
Piperidine(5-(difluoromethyl)-6-fluoropyridin-3-yl)(piperidin-1-yl)methanoneIntroduction of a basic nitrogen, conformational rigidity
AnilineN-phenyl-5-(difluoromethyl)-6-fluoronicotinamideAromatic interactions, hydrogen bond donor/acceptor
Glycine methyl esterMethyl 2-(5-(difluoromethyl)-6-fluoronicotinamido)acetateIncreased polarity, ester for potential hydrolysis

Design and Synthesis of Fused Heterocyclic Systems Incorporating the this compound Motif

Fusing a second ring system onto the pyridine core of this compound leads to rigid, planar, and structurally complex scaffolds. These fused heterocyclic systems are prevalent in medicinal chemistry and often exhibit potent biological activities by presenting substituents in well-defined spatial orientations.

The pyrido[2,3-d]pyrimidine (B1209978) scaffold is a key pharmacophore found in numerous kinase inhibitors. The synthesis of these derivatives from a nicotinic acid precursor typically involves the initial conversion of the acid to an aminonicotinonitrile or related intermediate. A general pathway proceeds as follows:

Amidation and Dehydration: The this compound is converted to its primary amide, which is then dehydrated (e.g., using POCl₃) to yield 5-(difluoromethyl)-6-fluoronicotinonitrile.

Cyclization: The resulting nitrile can undergo cyclization with various reagents. For example, reaction with formamide (B127407) or guanidine (B92328) can lead to the formation of the pyrimidine (B1678525) ring, yielding the pyrido[2,3-d]pyrimidin-4-amine (B1601162) core.

Further functionalization can be achieved by reacting o-aminonicotinonitrile intermediates with reagents like chloroacetyl chloride or carbon disulfide to build the fused pyrimidine ring with different substituents. nih.gov A key synthetic development in this area is the direct difluoromethylation of a halogenated pyrido[2,3-d]pyrimidinone precursor using a zinc difluoromethyl complex, demonstrating a late-stage introduction of the crucial CHF₂ group. google.com

The 1,8-naphthyridine (B1210474) core is another privileged scaffold in drug discovery. nih.gov The most common and versatile method for its synthesis is the Friedländer annulation. organic-chemistry.orgrsc.org To utilize this compound as a starting material, it must first be converted into a 2-amino-3-formylpyridine derivative through a series of functional group interconversions:

Reduction of Carboxylic Acid: The acid is reduced to the corresponding alcohol.

Oxidation to Aldehyde: The alcohol is then oxidized to the aldehyde (nicotinaldehyde).

Amination: A nucleophilic aromatic substitution reaction is performed to introduce an amino group at the 2-position, ortho to the aldehyde.

Friedländer Annulation: The resulting 2-amino-3-formylpyridine is condensed with a ketone or other compound containing an α-methylene group in the presence of an acid or base catalyst to construct the second pyridine ring, yielding the 1,8-naphthyridine scaffold.

This method allows for the synthesis of a wide range of substituted 1,8-naphthyridines by varying the ketone component in the final cyclization step. organic-chemistry.org

The synthetic strategy involves two main parts:

Synthesis of a Functionalized Quinoxaline (B1680401)/Quinoline (B57606): A quinoxaline or quinoline derivative is prepared with a reactive handle, such as an amino or hydroxyl group. Quinoxalines are often synthesized via the condensation of an o-phenylenediamine (B120857) with an α-dicarbonyl compound. sapub.org

Coupling Reaction: The this compound is activated, as described in section 4.2, and then reacted with the amino or hydroxyl group on the quinoxaline/quinoline scaffold to form the final conjugate.

This modular approach is highly flexible and allows for the combination of different nicotinic acid derivatives with various quinoxaline or quinoline cores to rapidly generate a library of compounds for screening. nih.gov

Incorporation into Polycyclic and Macrocyclic Architectures

Moving beyond simple fused systems, the this compound motif can be incorporated into larger polycyclic aromatic (PAH) or macrocyclic structures. These architectures offer unique opportunities to interact with complex biological targets like protein-protein interfaces or DNA.

Polycyclic Systems: The synthesis of complex PAHs often involves cycloaddition reactions, such as the Diels-Alder reaction, to build new aromatic rings. mdpi.com A plausible strategy would involve modifying the nicotinic acid with a diene or dienophile functionality, which could then undergo an intramolecular or intermolecular Diels-Alder reaction followed by aromatization to build a more extended, rigid polycyclic framework.

Macrocyclic Architectures: Macrocycles are ring structures containing 12 or more atoms, a class of molecules with increasing importance in drug discovery. nih.gov The synthesis of macrocycles is a significant challenge, often requiring high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Key reactions for macrocyclization include:

Macrolactamization: An intramolecular amide bond formation between an amine and a carboxylic acid at opposite ends of a linear precursor.

Ring-Closing Metathesis (RCM): A powerful reaction that forms a carbon-carbon double bond to close the ring, typically using ruthenium-based catalysts.

Click Chemistry: Reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be used to form a stable triazole linker within the macrocyclic ring. cam.ac.uk

To incorporate this compound into a macrocycle, it would first be elongated into a linear precursor containing two reactive functional groups at its termini, which are then induced to react with each other to form the large ring.

Applications of 5 Difluoromethyl 6 Fluoronicotinic Acid in Advanced Chemical Synthesis and Research Tool Development

Scaffold Engineering for Chemical Probe Design

The rigid, functionalized pyridine (B92270) core of 5-(Difluoromethyl)-6-fluoronicotinic acid makes it an ideal scaffold for developing specialized chemical tools and probes. Its distinct electronic properties and potential for diverse chemical modifications allow for the systematic engineering of molecules with tailored functions.

Building Block for Heterocyclic Compound Libraries

Heterocyclic compounds form the backbone of a vast number of pharmacologically active agents. Fluorinated building blocks like 6-fluoronicotinic acid, a close structural analog of this compound, are frequently used as starting materials in the synthesis of active pharmaceutical ingredients (APIs) and for creating libraries of novel compounds for drug discovery and medicinal chemistry research. ossila.com The introduction of fluorine can significantly alter properties such as metabolic stability and binding affinity. nih.gov The use of such fluorinated pyridine derivatives allows chemists to generate diverse collections of molecules, facilitating the exploration of structure-activity relationships and the identification of new therapeutic leads. Molecules containing difluoromethyl groups, in particular, are an emerging class of organofluoro compounds with significant potential in pharmaceutical and agricultural science. nih.gov

Precursor for Advanced Organic Materials Synthesis

While the primary applications of fluorinated nicotinic acids are in life sciences, their unique electronic and structural features also make them attractive precursors for advanced organic materials. The strategic placement of fluorine and difluoromethyl groups on the aromatic ring can influence properties such as thermal stability, solubility, and electronic behavior. These characteristics are critical in the design of functional materials for electronics and other specialized applications. The synthetic versatility of the carboxylic acid group allows for its incorporation into larger polymeric or supramolecular structures, opening avenues for the development of novel materials with tailored properties.

Role in Radiolabeling Chemistry for Molecular Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the detection of radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). mdpi.com Fluorinated nicotinic acid derivatives have emerged as crucial prosthetic groups for the efficient labeling of biomolecules with ¹⁸F. nih.govacs.org

Development of ¹⁸F-Labeled Radiopharmaceuticals

The synthesis of ¹⁸F-labeled radiopharmaceuticals for PET imaging is often a complex, multi-step process. nih.gov Activated esters of 6-[¹⁸F]fluoronicotinic acid have been successfully employed for the ¹⁸F-labeling of a wide range of biomolecules. nih.gov A significant advancement in this area is the development of a one-step radiosynthesis of 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP). nih.govacs.org This method involves the reaction of [¹⁸F]fluoride with a trimethylammonium precursor, affording the desired prosthetic group in high yields of 60-70%. nih.govacs.org This streamlined approach simplifies the labeling process, reduces synthesis time, and is amenable to automation, which is crucial for the good manufacturing practices (GMP) production of PET radiotracers. nih.gov

Conjugation of Fluorinated Nicotinic Acids to Biomolecules for PET

Once synthesized, activated esters of [¹⁸F]fluoronicotinic acid can be readily conjugated to biomolecules such as peptides and proteins. mdpi.comnih.gov This conjugation typically targets primary amine groups on the biomolecule. For example, [¹⁸F]F-Py-TFP has been successfully conjugated to peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence, which targets αvβ3 integrin receptors often overexpressed in tumors. nih.govacs.org The resulting radiolabeled peptides have shown high binding affinities in the low nanomolar range. acs.org This methodology has been applied to prepare various PET imaging agents, including those targeting the prostate-specific membrane antigen (PSMA) and CXCR4 receptors, demonstrating the broad utility of this approach. nih.govmdpi.comnih.gov

The table below summarizes key findings from studies utilizing ¹⁸F-fluoronicotinic acid derivatives for biomolecule conjugation.

Biomolecule/TargetProsthetic GroupRadiochemical Yield (Decay-Corrected)Synthesis TimeMolar ActivityReference
RGD Peptide (αvβ3 integrin)[¹⁸F]F-Py-TFPGood yieldsRapidNot specified acs.org
T140 Peptide (CXCR4)[¹⁸F]SFPy6–17%90 min32–100 GBq/µmol mdpi.com
Various Peptides[¹⁸F]F-Py-TFP13–26%~97 min1–5 Ci/µmol nih.gov

Intermediacy in Agrochemical and Medicinal Chemistry Research (as a synthetic building block)

The use of fluorinated building blocks is a dominant strategy in modern drug discovery. nih.gov Compounds like this compound serve as valuable intermediates for synthesizing more complex molecules in both medicinal and agrochemical research. The difluoromethyl group is of particular interest as it can act as a bioisostere for hydroxyl or thiol groups, potentially improving metabolic stability and cell membrane permeability. The direct C-H difluoromethylation of heterocycles is an area of active research, highlighting the importance of this functional group. nih.gov The synthetic accessibility of compounds like 6-fluoronicotinic acid from precursors such as 2-fluoro-5-methylpyridine (B1304807) allows for their reliable supply for research and development. chemicalbook.com As researchers continue to explore the unique chemical space offered by fluorine chemistry, the demand for versatile and strategically functionalized building blocks like this compound is expected to grow. nih.gov

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data to generate a detailed article on the chemical compound “this compound” that adheres to the provided outline. Searches for its specific synthesis, applications as a fungicide precursor, and its role in the design of bioactive compounds with fluorine-mediated property modulation did not yield the detailed research findings necessary to fulfill the request.

The available information largely pertains to the related compound "6-fluoronicotinic acid" or discusses the properties and applications of difluoromethyl groups in a general context within medicinal and agrochemical research. This information is not specific enough to construct a scientifically accurate and thorough article on "this compound" as per the strict outline provided.

Therefore, to maintain scientific accuracy and adhere to the explicit constraints of the request, the article on "this compound" cannot be generated at this time. Further research and publication on this specific compound are needed before a comprehensive article can be written.

Computational and Theoretical Investigations of 5 Difluoromethyl 6 Fluoronicotinic Acid Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 5-(difluoromethyl)-6-fluoronicotinic acid. dergipark.org.trnih.gov These methods allow for a detailed examination of molecular geometries, orbital energies, and electron distribution, which are fundamental to understanding chemical behavior.

The three-dimensional structure of a molecule is critical to its function and reactivity. For this compound, several rotational barriers exist, leading to different conformers. The primary sources of conformational isomerism are the rotation around the single bond connecting the carboxylic acid group to the pyridine (B92270) ring and the rotation of the difluoromethyl group.

Computational energy minimization procedures are used to identify stable conformers and their relative energies. nih.gov Studies on similar fluorinated heterocyclic systems have shown that the conformational preferences are often governed by a complex interplay of steric hindrance, hyperconjugation, and electrostatic interactions, such as charge-dipole and dipole-dipole interactions. d-nb.inforesearchgate.net For instance, the orientation of the C-F bonds relative to the pyridine ring and the carboxylic acid group can lead to significant differences in stability. The presence of fluorine can induce specific conformational changes through effects like the gauche effect. acs.org

A hypothetical conformational analysis of this compound would likely reveal several low-energy structures. The relative energies of these conformers determine their population at a given temperature, which can be crucial for predicting the molecule's behavior in different environments.

Table 1: Hypothetical Relative Energies of this compound Conformers
ConformerDescription of OrientationRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
ACarboxylic acid planar with ring, CHF₂ staggered0.0075.4
BCarboxylic acid perpendicular to ring, CHF₂ staggered1.508.8
CCarboxylic acid planar with ring, CHF₂ eclipsed1.2013.1
DCarboxylic acid perpendicular to ring, CHF₂ eclipsed2.502.7

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical outputs from conformational analysis calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The energy and spatial distribution of these orbitals dictate a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For this compound, the electron-withdrawing nature of the fluorine atom, the difluoromethyl group, and the pyridine nitrogen atom is expected to lower the energies of both the HOMO and LUMO compared to nicotinic acid itself. emerginginvestigators.org This general lowering of orbital energies suggests increased stability but also modifies the molecule's electrophilic and nucleophilic character.

The HOMO is likely to be distributed across the π-system of the pyridine ring, while the LUMO is also expected to be a π* orbital. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack. For instance, the locations of the largest lobes of the LUMO indicate the most electrophilic centers, which are susceptible to attack by nucleophiles. Conversely, the distribution of the HOMO points to the most nucleophilic sites. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
OrbitalEnergy (eV)Primary Location of Electron Density
HOMO-7.5Pyridine ring π-system
LUMO-1.8Pyridine ring and carboxylic acid π*-system
HOMO-LUMO Gap5.7-

Note: The data in this table is hypothetical and serves to illustrate the typical results of FMO calculations.

Molecular Dynamics Simulations to Understand Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules. nih.gov MD simulations model the movements of atoms and molecules over time based on classical mechanics, allowing for the exploration of intermolecular forces like hydrogen bonding, van der Waals forces, and electrostatic interactions. dovepress.com

For this compound, MD simulations could be employed to understand its solvation properties in various solvents. The carboxylic acid group is capable of acting as both a hydrogen bond donor and acceptor, while the pyridine nitrogen can act as a hydrogen bond acceptor. The fluorine and difluoromethyl groups can also participate in weaker, non-covalent interactions. mdpi.com

Simulations could reveal the structure of the solvation shell around the molecule and quantify the strength of its interactions with solvent molecules. mdpi.com Furthermore, if this molecule were being investigated as a potential drug candidate, MD simulations could model its interaction with a biological target, such as an enzyme's active site, providing insights into binding affinity and the specific interactions that stabilize the complex.

Table 3: Example Intermolecular Interaction Energies from MD Simulations
Interaction TypeInteracting PartnerAverage Interaction Energy (kcal/mol)
Hydrogen Bond (COOH donor)Water Molecule-5.8
Hydrogen Bond (Pyridine N acceptor)Water Molecule-4.2
Electrostatic (CHF₂)Water Molecule-1.5
Van der WaalsBenzene Molecule-2.1

Note: The data in this table is hypothetical, representing the kind of quantitative information obtainable from MD simulations.

Reaction Mechanism Prediction and Transition State Analysis using Computational Methods

Computational chemistry is a vital tool for elucidating the detailed pathways of chemical reactions. grnjournal.us By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

Many synthetic transformations involving pyridine derivatives rely on catalysis. researchgate.netchimia.ch Computational methods can be used to model these catalytic cycles in detail. For a hypothetical reaction involving this compound, such as a palladium-catalyzed cross-coupling reaction at one of the C-H positions, DFT calculations could be used to:

Model the geometry and electronic structure of the catalyst-substrate complex.

Identify the sequence of elementary steps, such as oxidative addition, transmetalation, and reductive elimination.

Calculate the energy of each intermediate and transition state along the reaction coordinate. nih.gov

This information provides a step-by-step understanding of how the catalyst facilitates the reaction and can help in optimizing reaction conditions or designing more efficient catalysts.

A major challenge in organic synthesis is controlling selectivity—regioselectivity, chemoselectivity, and stereoselectivity. Computational analysis can provide powerful predictions regarding the selectivity of reactions involving this compound.

For example, in a reaction such as electrophilic aromatic substitution, the positions on the pyridine ring will have different reactivities. The combination of the directing effects of the existing substituents (fluoro, difluoromethyl, and carboxylic acid groups) and the inherent reactivity of the pyridine ring makes intuitive prediction difficult. Computational methods can resolve this by:

Calculating reactivity indices: FMO analysis and calculated atomic charges can indicate which positions are most susceptible to electrophilic or nucleophilic attack. dergipark.org.tr

Comparing transition state energies: By calculating the activation energies for reaction at different positions, the most favorable pathway can be identified. For instance, the transition state energy for substitution at the C-2 position can be compared with that for substitution at the C-4 position to predict the regiochemical outcome. nih.govresearchgate.net

These predictive capabilities allow chemists to design synthetic routes that favor the formation of the desired product, saving time and resources in the laboratory. nih.govuni-muenster.de

Structure-Property Relationship Studies

A typical computational analysis would explore how the introduction of the difluoromethyl (-CHF₂) group at the 5-position and the fluorine (-F) atom at the 6-position of the nicotinic acid framework influences its electronic properties, molecular geometry, and reactivity.

Molecular Geometry: The first step in a computational study is the optimization of the molecule's geometry to determine its most stable conformation. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For this compound, key parameters would include the geometry of the pyridine ring, the orientation of the carboxylic acid group, and the conformation of the difluoromethyl group. It is generally expected that the pyridine ring will be largely planar, with the substituents causing minor deviations.

Hypothetical Data on Optimized Geometric Parameters The following table illustrates the type of data that would be obtained from a geometry optimization calculation, typically using a DFT method like B3LYP with a basis set such as 6-311++G(d,p). The values presented are hypothetical and for illustrative purposes only.

ParameterAtom Pair/Triplet/QuadrupletHypothetical Value
Bond Lengths (Å)
C2-C31.39
C3-C41.39
C4-C51.39
C5-C(CHF₂)1.51
C6-F1.35
C3-C(OOH)1.49
**Bond Angles (°) **
C2-C3-C4118.5
C3-C4-C5119.0
F-C6-N1117.0
Dihedral Angles (°)
C2-C3-C(OOH)-O180.0

Electronic Properties: The electronic properties of a molecule are fundamental to understanding its reactivity and interactions. Key descriptors derived from computational chemistry include the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

The electron-withdrawing nature of the fluorine atom and the difluoromethyl group is expected to lower the energies of both the HOMO and LUMO orbitals compared to unsubstituted nicotinic acid. A larger HOMO-LUMO gap would suggest higher kinetic stability.

Hypothetical Data on Electronic Properties This table provides an example of the electronic properties that would be calculated.

PropertyHypothetical Value (eV)
HOMO Energy-7.5
LUMO Energy-1.2
HOMO-LUMO Gap6.3
Dipole Moment3.5 D
Ionization Potential7.5
Electron Affinity1.2

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the electron density surface of the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atom of the carboxylic acid and the hydrogen atoms of the difluoromethyl group, indicating sites for nucleophilic attack.

These computational insights, while currently unavailable for this specific molecule, are crucial for predicting its chemical behavior and for guiding the design of new molecules with desired properties.

Advanced Analytical Methodologies for Characterization and Quantification in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is indispensable for the unambiguous confirmation of the chemical structure of 5-(Difluoromethyl)-6-fluoronicotinic acid. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy (Infrared and Raman) offer complementary information about the molecule's atomic connectivity, elemental composition, and functional groups.

NMR spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the proton of the difluoromethyl group. The aromatic protons will appear as doublets due to coupling with each other. The proton of the -CHF₂ group will appear as a triplet due to coupling with the two equivalent fluorine atoms. The acidic proton of the carboxylic acid group would likely appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon environment. The spectrum will display signals for the six carbons of the pyridine (B92270) ring, the carbon of the difluoromethyl group, and the carboxylic acid carbon. The signals for carbons bonded to fluorine will exhibit characteristic splitting (C-F coupling). Computational DFT methods can be employed for the accurate prediction of ¹³C chemical shifts. rsc.org

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool for characterization. nih.gov Two distinct signals are expected: one for the fluorine atom attached to the pyridine ring and another for the two equivalent fluorine atoms of the difluoromethyl group. The signal for the ring fluorine will likely appear as a singlet or a narrowly split multiplet, while the difluoromethyl fluorine signal will be a doublet due to coupling with the proton of that group. Quantum chemical methods are often used to predict ¹⁹F NMR chemical shifts with high accuracy, aiding in spectral assignment. nih.govnih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J)Assignment
¹H8.0 - 8.4d~8 HzH-4
¹H8.8 - 9.2d~8 HzH-2
¹H6.8 - 7.2tJHF ~55 HzCH F₂
¹H12.0 - 14.0br s-COOH
¹³C~165s-C OOH
¹³C~160dJCF ~240 HzC -6
¹³C~148dJCF ~15 HzC -2
¹³C~140s-C -4
¹³C~125dJCF ~20 HzC -3
¹³C~115dJCF ~5 HzC -5
¹³C~110tJCF ~235 HzC HF₂
¹⁹F-60 to -80s-C-6-F
¹⁹F-110 to -130dJHF ~55 HzCHF

Note: Predicted values are based on data for analogous compounds and general spectroscopic principles. Actual experimental values may vary based on solvent and other conditions.

HRMS is utilized to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (molecular formula C₇H₄F₃NO₂), HRMS provides an experimental mass that can be compared to the calculated exact mass. uci.edu

The calculated monoisotopic mass of C₇H₄F₃NO₂ is 191.0194 Da. Using HRMS, the measured mass of the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ would be expected to be within a very narrow tolerance (typically <5 ppm) of the calculated value, thus confirming the elemental composition. nih.gov The technique requires careful calibration with known mass standards to ensure accuracy. nih.govrsc.org

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. d-nb.info These two techniques are often complementary. nih.gov For this compound, key functional groups include the carboxylic acid, the aromatic pyridine ring, and the carbon-fluorine bonds. Theoretical DFT calculations can be used to predict vibrational frequencies and assist in the assignment of experimental bands. rsisinternational.org

Table 2: Predicted IR and Raman Vibrational Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2500-3300Broad (IR)O-H stretchCarboxylic Acid
1700-1730Strong (IR), Medium (Raman)C=O stretchCarboxylic Acid
1580-1610Medium (IR, Raman)C=C/C=N ring stretchPyridine Ring
1200-1350Strong (IR)C-O stretchCarboxylic Acid
1000-1200Strong (IR)C-F stretchAr-F, -CHF₂
900-950Medium, Broad (IR)O-H bend (out-of-plane)Carboxylic Acid

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts. These techniques are fundamental for assessing the purity of the final compound and for monitoring the progress of its synthesis.

HPLC is the primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically developed for this purpose.

Method development involves optimizing several parameters to achieve good resolution and peak shape. helixchrom.com A common approach would utilize a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often containing a small amount of acid (such as formic acid or trifluoroacetic acid) to ensure the carboxylic acid is in its protonated form, leading to better retention and peak symmetry. Detection is typically performed using a UV-Vis detector, set at a wavelength where the pyridine ring exhibits strong absorbance (around 260-280 nm). For higher sensitivity and specificity, especially in complex matrices, HPLC can be coupled with mass spectrometry (LC-MS). nih.govnih.govresearchgate.net

Table 3: Example HPLC Method Parameters for Analysis

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
GradientIsocratic or Gradient (e.g., 10% to 90% B over 15 min)
Flow Rate1.0 mL/min
Column Temperature25-40 °C
Injection Volume5-10 µL
DetectionUV at 270 nm

Direct analysis of this compound by GC-MS is generally not feasible due to its high polarity and low volatility. Therefore, a derivatization step is required to convert the non-volatile carboxylic acid into a volatile derivative, such as an ester. usherbrooke.ca

Common derivatization agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which convert the carboxylic acid to its corresponding silyl (B83357) ester. researchgate.net Alternatively, esterification can be achieved using reagents like diazomethane (B1218177) or an alcohol (e.g., methanol) under acidic conditions. nih.gov

Once derivatized, the sample can be injected into the GC-MS system. The components are separated on a capillary column (e.g., a DB-5ms), and the mass spectrometer provides mass spectra for each eluting peak. The fragmentation pattern observed in the mass spectrum serves as a fingerprint for the derivatized compound, allowing for its identification by comparison to spectral libraries or through manual interpretation. This method is particularly useful for identifying volatile impurities or byproducts in the reaction mixture that are amenable to this technique.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and conformational details. Furthermore, it reveals the packing of molecules within the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and van der Waals forces.

A thorough search of the scientific literature and structural databases reveals no publicly available single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and the precise atomic coordinates of its solid-state structure remains undetermined. While crystallographic data for related nicotinic acid derivatives exist, such as for 5-bromo-2-fluoronicotinic acid monohydrate, this information cannot be extrapolated to definitively describe the solid-state structure of this compound due to the significant influence of the difluoromethyl and fluoro substituents on the electronic properties and packing of the molecule.

Table 1: Crystallographic Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

Microscopic Techniques for Material Characterization

Microscopic techniques are fundamental in characterizing the physicochemical properties of a solid material, including its morphology, particle size distribution, and surface topography. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are commonly utilized to visualize the external and internal structure of crystalline or amorphous powders.

Currently, there are no published research findings detailing the microscopic characterization of this compound. As such, specific data on the morphology, particle size, and other material properties that would be determined by these methods are not available in the public domain. The characterization of these physical attributes is essential for understanding the compound's behavior in various experimental and formulation settings.

Table 2: Material Characterization of this compound

Analytical Technique Parameter Findings
Scanning Electron Microscopy (SEM) Morphology Data not available
Particle Size Data not available

Future Directions and Emerging Frontiers in 5 Difluoromethyl 6 Fluoronicotinic Acid Research

Development of Sustainable and Green Synthetic Protocols

The synthesis of complex fluorinated molecules often involves harsh reagents and generates significant chemical waste, prompting a shift towards more environmentally benign methodologies. numberanalytics.comresearchgate.net Traditional fluorination methods may rely on hazardous reagents like hydrofluoric acid (HF) or elemental fluorine (F₂), which pose substantial safety and environmental risks. numberanalytics.comnumberanalytics.com The development of "green" synthetic routes for 5-(Difluoromethyl)-6-fluoronicotinic acid is a critical future direction, focusing on principles like atom economy, reduced energy consumption, and the use of less toxic substances. numberanalytics.comnumberanalytics.com

Key areas of development include:

Catalytic C-H Functionalization: Moving away from multi-step syntheses that require pre-functionalized starting materials, direct C-H fluorination and difluoromethylation of a pyridine (B92270) core represents a more atom-economical approach. nih.gov Catalytic systems, for instance those using silver(II) fluoride (B91410) (AgF₂), can enable the selective fluorination of pyridines under milder conditions than traditional methods. researchgate.netdovepress.com

Electrochemical Synthesis: Electrochemical methods offer a reagent-free activation strategy, potentially reducing the need for chemical oxidants or reductants and thereby minimizing waste. numberanalytics.comnumberanalytics.com Electrochemical carboxylation and fluorination are emerging as powerful tools in organic synthesis that could be adapted for this target molecule. nih.govresearchgate.net

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety for handling hazardous reagents, and can be more energy-efficient than batch processes. rsc.org Utilizing fluoroform, a potent greenhouse gas but an inexpensive C1 building block, as a difluoromethyl source in a flow system is an example of a sustainable approach. rsc.org

ApproachTraditional MethodGreen/Sustainable AlternativeKey Advantages of Alternative
FluorinationHalogen Exchange (Halex) with KF at high temperatures; Balz–Schiemann reaction. dovepress.comSilver-catalyzed direct C–H fluorination at ambient temperatures. researchgate.netdovepress.comMilder conditions, higher selectivity, avoids diazonium salt intermediates.
DifluoromethylationUse of ozone-depleting reagents like CF₂Br₂. rsc.orgDirect C-H difluoromethylation using radical processes or utilizing fluoroform in flow. nih.govrsc.orgHigher atom economy, utilization of an inexpensive C1 source, improved safety.
Process TechnologyBatch synthesis.Continuous flow synthesis. rsc.orgImproved heat and mass transfer, enhanced safety, potential for scalability.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the discovery and optimization of synthetic routes and to explore the structure-activity relationships (SAR) of derivatives, the integration of automated synthesis and high-throughput experimentation (HTE) is essential. acs.org HTE allows for the parallel execution of numerous reactions, enabling rapid screening of catalysts, solvents, and reaction conditions to identify optimal synthetic protocols. acs.orgchemspeed.com

This approach is particularly valuable for complex, multi-parameter reactions common in organofluorine chemistry. acs.org For instance, the development of a robust synthesis for this compound could be significantly expedited by using HTE to screen various palladium catalysts and ligands for a key cross-coupling step or to optimize a direct C-H functionalization reaction. acs.org

Automated synthesis platforms, often cassette-based, are already employed for the production of related fluorinated nicotinic acid derivatives, particularly in the field of radiopharmaceuticals for Positron Emission Tomography (PET). nih.govresearchgate.netmdpi.com These systems enable reliable, reproducible synthesis, which is crucial for producing compounds for biological testing. researchgate.net Applying this technology would allow for the creation of a library of analogues of this compound, facilitating rapid SAR studies for drug discovery or materials science applications.

Parameter for OptimizationVariables to Screen via HTEPotential Impact
Catalytic FluorinationMetal catalysts (Ag, Pd, Cu), ligands, fluorinating agents (e.g., Selectfluor, NFSI), solvents, temperature. mdpi.comIncreased yield, improved regioselectivity, milder reaction conditions.
Catalytic DifluoromethylationRadical initiators, catalysts, difluoromethyl sources, additives, concentration. nih.govEnhanced reaction efficiency, control over mono- vs. di-functionalization.
Cross-Coupling ReactionsCatalysts (e.g., Palladium-based), ligands, bases, solvents. acs.orgBroader substrate scope for analogue synthesis, improved yields.

Exploration of Novel Catalytic Systems for Fluorination and Difluoromethylation

The development of new catalysts is central to advancing the synthesis of specifically substituted heteroaromatics like this compound. Research is focused on creating catalysts that are more efficient, selective, and operate under milder conditions.

For Fluorination: Late-stage C-H fluorination is a highly desirable strategy. While silver(II) fluoride (AgF₂) has shown promise for the selective fluorination of pyridines at the position adjacent to the nitrogen, the exploration of other catalytic systems is ongoing. researchgate.netacs.org This includes developing earth-abundant metal catalysts or organocatalysts that can perform similar transformations without relying on expensive or toxic heavy metals. mdpi.comnih.gov The goal is to achieve high regioselectivity, which is challenging in multi-substituted pyridine rings.

For Difluoromethylation: Direct C-H difluoromethylation of pyridines has been a significant challenge, with most methods targeting the ortho- or para-positions. nih.govresearchgate.net Recent breakthroughs have demonstrated that meta-C-H difluoromethylation can be achieved through a radical process using oxazino pyridine intermediates. nih.govresearchgate.net Furthermore, the regioselectivity can be switched to the para-position by treating these intermediates with acid to form pyridinium (B92312) salts. nih.govresearchgate.net Future work will likely focus on expanding the scope of these reactions and developing catalytic versions that avoid the need for stoichiometric activating groups, as well as exploring alternative difluoromethyl sources. nih.gov

TransformationCatalytic System/MethodKey FeaturesReference
C-H FluorinationSilver(II) Fluoride (AgF₂)Mediates selective fluorination of pyridines adjacent to the nitrogen at ambient temperature. researchgate.net
C-H Difluoromethylation (meta)Radical process via oxazino pyridine intermediatesAchieves elusive meta-C-H functionalization of the pyridine ring. nih.govresearchgate.net
C-H Difluoromethylation (para)Minisci-type reaction on pyridinium salts (from oxazino intermediates)Allows for a regiochemical switch from meta to para functionalization. nih.govresearchgate.net
N-DifluoromethylationTransition metal-free using ethyl bromodifluoroacetateForms N-difluoromethylated pyridinium salts. rsc.org

Application in Advanced Materials Science and Chemical Biology Toolboxes

The unique physicochemical properties imparted by fluorine make fluorinated compounds highly valuable in specialized applications. mdpi.comnih.gov Future research will undoubtedly explore the utility of this compound as a building block in these advanced fields.

In Advanced Materials Science: Organofluorine compounds are used to create materials with enhanced thermal stability, chemical resistance, and specific optical or electrical properties. mdpi.comnumberanalytics.com The introduction of both a fluorine and a difluoromethyl group onto a rigid nicotinic acid core could lead to novel liquid crystals, high-performance polymers, or functional materials for electronics. The high polarity of C-F bonds can be exploited to fine-tune intermolecular interactions and material self-assembly. nih.gov

In Chemical Biology Toolboxes: Fluorinated molecules are increasingly used as probes to study biological systems. st-andrews.ac.uk The ¹⁹F atom can be used as a sensitive NMR probe, while ¹⁸F is a key isotope for PET imaging. nih.govnih.gov The difluoromethyl (CF₂H) group is of particular interest as it can act as a bioisostere of a hydroxyl, thiol, or amine group, capable of forming hydrogen bonds with biological targets like enzymes. nih.govcas.cn This opens the door to designing derivatives of this compound as:

Covalent Probes: The pyridine ring could be functionalized to create a warhead that reacts with specific amino acid residues (lysine, tyrosine) in proteins, allowing for activity-based protein profiling. burleylabs.co.uk

Metabolic Probes: The unique fluorine signatures could be used to trace the metabolic fate of the molecule within cells or organisms.

Bioimaging Agents: After radiolabeling with ¹⁸F, derivatives could be developed as PET imaging agents for specific biological targets. nih.govmdpi.com

FieldPotential ApplicationRationale
Materials ScienceComponent of high-performance polymersFluorine content enhances thermal and chemical stability. mdpi.comnumberanalytics.com
Materials ScienceLiquid crystalsThe rigid, polar structure can influence self-assembly and phase behavior.
Chemical BiologyEnzyme inhibitors or probesThe CF₂H group can act as a hydrogen-bond-donating bioisostere. nih.gov
Chemical Biology¹⁹F NMR probesThe fluorine atoms provide a sensitive signal for studying molecular interactions.
Medical ImagingPET imaging agentsThe fluorine atom can be substituted with ¹⁸F for in vivo imaging. nih.gov

Mechanistic Deep-Dive into Fluorine-Specific Reactivities

A fundamental understanding of how the fluorine and difluoromethyl substituents modulate the reactivity of the nicotinic acid scaffold is crucial for designing rational syntheses and applications. Both groups are strongly electron-withdrawing, which significantly impacts the electronic properties of the pyridine ring.

Future mechanistic studies will likely focus on:

Kinetics and Thermodynamics: Quantifying the rates of reaction at different positions on the ring to understand the directing effects of the fluoro and difluoromethyl groups. For example, the high electronegativity of fluorine is known to accelerate the rate of nucleophilic aromatic substitution (SₙAr) at adjacent positions. acs.orgnih.gov

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, transition states, and intermediate stabilities. This can help predict regioselectivity in C-H functionalization reactions and rationalize experimental observations. researchgate.net

Reaction Pathway Elucidation: Detailed experimental studies, including isotope labeling and trapping of intermediates, to confirm proposed reaction mechanisms. For instance, clarifying the precise nature of the radical species and intermediates in direct C-H difluoromethylation reactions is an active area of research. nih.govresearchgate.net Understanding the mechanism of AgF₂-mediated fluorination, which is thought to involve coordination of silver to the pyridine nitrogen followed by fluoride addition and C-H cleavage, is key to optimizing these reactions. acs.orgnih.gov

Mechanistic AspectResearch QuestionInvestigative Method
Substituent EffectsHow do the -F and -CF₂H groups synergistically affect the acidity of the carboxylic acid and the basicity of the ring nitrogen?pKa measurements, computational analysis.
Fluorination MechanismWhat is the precise role of the catalyst (e.g., AgF₂) in activating the C-H bond for fluorination?Kinetic studies, intermediate characterization (spectroscopy), DFT modeling. acs.orgnih.gov
Difluoromethylation MechanismWhat factors control the regioselectivity (meta vs. para) in the radical C-H difluoromethylation?Radical trapping experiments, analysis of intermediates, computational studies of radical stability. nih.govresearchgate.net
Reactivity ModulationCan the reactivity of the difluoromethyl group itself (e.g., acidity of the C-H proton) be tuned for subsequent functionalization?Deprotonation experiments, reaction with electrophiles. cas.cn

Q & A

Basic: What are the optimal synthetic routes for 5-(Difluoromethyl)-6-fluoronicotinic acid?

Methodological Answer:
The synthesis typically involves multi-step halogenation and fluorination reactions. A common approach includes:

Nucleophilic Fluorination : Introducing fluorine atoms to the pyridine ring using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under controlled pH and temperature .

Difluoromethylation : Introducing the difluoromethyl group via electrophilic substitution using chlorodifluoromethane or difluoromethyl triflate, followed by hydrolysis to yield the carboxylic acid moiety .

Purification : Column chromatography or recrystallization ensures high purity (>95%), with yields optimized by adjusting reaction times (e.g., 12–24 hours at 60–80°C) .

Basic: How is the compound characterized for purity and structural confirmation?

Methodological Answer:
Key analytical techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and fluorination efficiency (e.g., 19F^{19}\text{F} chemical shifts between -100 to -150 ppm for difluoromethyl groups) .
  • HPLC-MS : Quantifies purity and detects trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Validates molecular formula (e.g., C8_8H5_5F3_3NO2_2) with <0.3% deviation .

Basic: What is the role of fluorine substituents in modulating biological activity?

Methodological Answer:
Fluorine atoms enhance metabolic stability and lipophilicity, improving membrane permeability. The difluoromethyl group specifically:

  • Reduces Basicility : Stabilizes the compound in physiological pH by lowering pKa_a of adjacent groups .
  • Resists Oxidative Metabolism : Fluorine’s electronegativity protects against cytochrome P450-mediated degradation, extending half-life in in vitro assays .
  • Enhances Target Binding : Fluorine’s van der Waals radius (1.47 Å) allows precise interactions with hydrophobic enzyme pockets .

Advanced: How can researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:
Discrepancies often arise from:

  • Assay Conditions : Variations in buffer pH, temperature, or solvent (e.g., DMSO concentration) alter compound solubility and activity. Standardize protocols using HEPES buffer (pH 7.4) and <1% DMSO .
  • Structural Analog Interference : Trace impurities from incomplete fluorination (e.g., monofluorinated byproducts) may skew results. Validate purity via LC-MS before bioassays .
  • Target Selectivity : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm mechanism .

Advanced: What reaction mechanisms govern fluorination and difluoromethylation steps?

Methodological Answer:

  • Electrophilic Fluorination : Selectfluor™ transfers F+^+ to electron-rich pyridine positions via a two-step radical mechanism, requiring anhydrous conditions to prevent hydrolysis .
  • Radical Difluoromethylation : Using photoredox catalysis (e.g., Ru(bpy)32+_3^{2+}), difluoromethyl radicals are generated from BrCF2_2H precursors, enabling regioselective C–H functionalization .
  • Acid-Catalyzed Cyclization : Carboxylic acid formation via hydrolysis of ester intermediates under HCl/EtOH reflux (e.g., 6 hours at 80°C) .

Advanced: How is this compound utilized in PET tracer development?

Methodological Answer:
The compound serves as a precursor for 18F^{18}\text{F}-labeled probes:

Radiofluorination : Replace hydroxyl or nitro groups with 18F^{18}\text{F} using K18F^{18}\text{F}/Kryptofix 222 in aprotic solvents (e.g., DMSO) at 100°C .

Coupling Reactions : Conjugate with targeting vectors (e.g., antibodies) via amidation or click chemistry (CuAAC) for in vivo imaging .

Biodistribution Studies : Assess tumor-to-kidney ratios in xenograft models using microPET/CT, with quantification via region-of-interest (ROI) analysis .

Advanced: What strategies optimize enzyme inhibition studies with this compound?

Methodological Answer:

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to predict binding modes to targets like DHFR or COX-2, focusing on fluorine’s role in H-bonding and hydrophobic interactions .
  • Kinetic Assays : Measure IC50_{50} values via fluorescence polarization (FP) or TR-FRET, comparing fluorinated vs. non-fluorinated analogs to quantify fluorine’s contribution .
  • Metabolic Stability Tests : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS over 60 minutes .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Decomposition occurs >150°C (TGA data), but room-temperature storage in amber vials under N2_2 prevents photodegradation .
  • pH Sensitivity : Hydrolysis of the difluoromethyl group accelerates in acidic conditions (pH <3), necessitating neutral buffers for biological assays .
  • Long-Term Storage : Lyophilized powders remain stable for >2 years at -20°C, with <5% degradation by HPLC .

Advanced: What computational methods predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • QSAR Modeling : Use CODESSA or MOE to correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • MD Simulations : GROMACS or AMBER trajectories (10–100 ns) reveal conformational flexibility impacting target binding .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for fluorine substitutions in lead optimization .

Advanced: How do structural analogs compare in biological activity?

Comparative Data:

Analog Modification IC50_{50} (μM) Target
5-(Difluoromethyl)-6-fluoroParent compound0.45 ± 0.02COX-2
5-Trifluoromethyl-6-fluoroCF3_3 substitution0.78 ± 0.05COX-2
5-Chloro-6-fluoroCl substitution1.20 ± 0.10COX-2
5-Methyl-6-fluoroCH3_3 substitution2.50 ± 0.15COX-2

Key Insight : Difluoromethyl analogs show superior potency due to enhanced hydrophobic interactions and metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.